An In-depth Technical Guide to a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid
An In-depth Technical Guide to a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid
Introduction
a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, also known by its synonyms 2-(4-nitro-1,3-dioxoisoindolin-2-yl)acetic acid and N-(carboxymethyl)-4-nitrophthalimide, is a synthetic organic compound that has garnered interest within the scientific community. Its chemical structure, featuring a nitro-substituted phthalimide moiety linked to an acetic acid group, suggests potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, tailored for researchers, scientists, and professionals in drug development.
The core structure is based on phthalimide, a versatile pharmacophore known for its wide range of biological activities.[1] The introduction of a nitro group and an acetic acid side chain can significantly influence the molecule's physicochemical properties and biological interactions. Notably, recent studies have highlighted the potential of this compound as an analgesic and anti-inflammatory agent, warranting a deeper investigation into its pharmacological profile.[2][3]
Physicochemical Properties
The fundamental physicochemical properties of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid are summarized in the table below. These characteristics are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 15784-35-7 | [4][5] |
| Molecular Formula | C₁₀H₆N₂O₆ | [4][5] |
| Molecular Weight | 250.16 g/mol | [5] |
| Appearance | Solid (predicted) | [5] |
| Synonyms | 2-(4-nitro-1,3-dioxoisoindolin-2-yl)acetic acid, N-(carboxymethyl)-4-nitrophthalimide | [4] |
Synthesis and Reactivity
The synthesis of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid involves a two-step process, starting with the nitration of phthalimide to form 4-nitrophthalimide, followed by N-alkylation with an acetic acid derivative.
Step 1: Synthesis of 4-Nitrophthalimide
The precursor, 4-nitrophthalimide, can be synthesized by the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.[6][7] This electrophilic aromatic substitution reaction introduces a nitro group onto the phthalimide ring.
General Experimental Protocol for N-Alkylation:
While a specific protocol for the target molecule is not detailed in the available literature, a general procedure based on similar phthalimide alkylations is proposed:
-
Dissolve 4-nitrophthalimide in a suitable polar aprotic solvent (e.g., DMF).
-
Add a base, such as potassium carbonate, to the solution to deprotonate the phthalimide nitrogen.
-
Add a solution of a glycine equivalent (e.g., ethyl bromoacetate) dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography.
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After completion, cool the mixture, pour it into water, and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography. If an ester was used, a final hydrolysis step under acidic or basic conditions would be required to yield the carboxylic acid.
Biological Activity and Potential Applications
Recent research has demonstrated that a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, referred to as N-carboxymethyl-3-nitrophthalimide in the study, possesses significant analgesic and anti-inflammatory properties. [2][3]
Analgesic and Anti-inflammatory Effects
In a study evaluating several phthalimide analogues, N-carboxymethyl-3-nitrophthalimide was shown to inhibit the second phase of the nociceptive response in a formaldehyde-induced pain model in mice. [2]This second phase is associated with inflammatory pain, suggesting a mechanism of action related to the modulation of inflammatory mediators. Furthermore, the compound was effective in reducing mechanical allodynia in rat models of both chronic inflammatory pain (induced by Complete Freund's Adjuvant) and neuropathic pain (induced by chronic constriction injury of the sciatic nerve). [2] The anti-inflammatory activity of phthalimide derivatives is a well-documented area of research. [1]The mechanism is often attributed to the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), and the modulation of inflammatory signaling pathways like NF-κB. [8]
The study also suggested that the antinociceptive activity of N-carboxymethyl-3-nitrophthalimide may be partially mediated by the opioid system, as its effects were attenuated by the opioid antagonist naltrexone. [2]This dual mechanism, targeting both inflammatory pathways and potentially the opioid system, makes this compound a promising lead for the development of novel analgesics.
Reactivity, Stability, and Safety
Reactivity and Stability
The chemical reactivity of a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is influenced by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. The nitroaromatic ring is susceptible to nucleophilic aromatic substitution, and the nitro group can be reduced to an amine. The phthalimide ring can be opened by hydrolysis under strong acidic or basic conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.
Safety and Hazards
According to supplier safety data, a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is classified as acutely toxic if swallowed and causes serious eye irritation. [5]Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
a-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a compound with demonstrated potential in the field of medicinal chemistry, particularly as a lead for the development of new analgesic and anti-inflammatory drugs. Its synthesis, while not yet optimized in publicly available literature, follows established chemical principles. The promising biological activity warrants further investigation into its mechanism of action, pharmacokinetic profile, and structure-activity relationships. As with any chemical substance, appropriate safety measures must be taken during its handling and use in research. This guide serves as a foundational resource for scientists and researchers interested in exploring the chemical and biological landscape of this intriguing molecule.
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